1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole
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Overview
Description
1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenoxy group substituted with two methyl groups at the 2 and 4 positions, linked to a pentyl chain, which is further connected to an imidazole ring. The unique structure of this compound makes it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole typically involves the following steps:
Formation of the Phenoxy Intermediate: The starting material, 2,4-dimethylphenol, undergoes an etherification reaction with 1-bromopentane in the presence of a base such as potassium carbonate to form 2,4-dimethylphenoxypentane.
Imidazole Ring Formation: The phenoxy intermediate is then reacted with imidazole in the presence of a suitable catalyst, such as a nickel complex, under mild conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed to achieve high efficiency and product quality.
Chemical Reactions Analysis
Types of Reactions
1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Alkyl halides, acyl halides, and other electrophiles in the presence of a base or catalyst.
Major Products Formed
Scientific Research Applications
1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole involves its interaction with specific molecular targets and pathways. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. Additionally, the phenoxy group can interact with hydrophobic regions of biological macromolecules, influencing their structure and function .
Comparison with Similar Compounds
Similar Compounds
1-[5-(2,4-Dimethylphenoxy)pentyl]imidazole: Unique due to its specific substitution pattern and the presence of both phenoxy and imidazole moieties.
1-[5-(2,4-Dimethylphenoxy)pentyl]benzimidazole: Similar structure but with a benzimidazole ring, offering different chemical and biological properties.
1-[5-(2,4-Dimethylphenoxy)pentyl]triazole: Contains a triazole ring instead of an imidazole, leading to variations in reactivity and applications.
Uniqueness
This compound stands out due to its specific combination of a phenoxy group and an imidazole ring, providing a unique set of chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to biomedical research.
Properties
IUPAC Name |
1-[5-(2,4-dimethylphenoxy)pentyl]imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-14-6-7-16(15(2)12-14)19-11-5-3-4-9-18-10-8-17-13-18/h6-8,10,12-13H,3-5,9,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZJPBCBPBUEQTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCCCCN2C=CN=C2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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